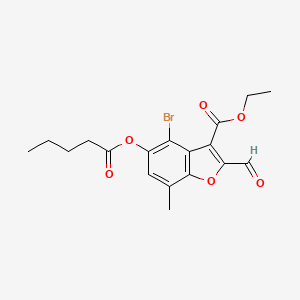
4-(2-hydroxypropyl)phenol
Overview
Description
4-(2-Hydroxypropyl)phenol (4-2HPP) is an organic compound that is used in a variety of applications in the scientific, industrial, and medical fields. It is a white crystalline solid with a melting point of 138-140 °C and a boiling point of 345 °C. 4-2HPP is insoluble in water but soluble in organic solvents such as ethanol and acetone. It is produced through a variety of methods, including the reaction of phenol with propylene oxide or the reaction of 2-hydroxypropyl bromide with phenol.
Scientific Research Applications
Antifungal Activity in Agriculture
4-(2-hydroxypropyl)phenol, derived from 2-allylphenol, shows significant antifungal activity against various plant pathogens. It's especially effective in inhibiting mycelial growth of pathogens like R. cerealis, Pythium aphanidermatum, Valsa mali, and Botrytis cinerea. This derivative demonstrates lower EC50 values (1.0 to 23.5μg/ml) than its parent compound, indicating a higher efficacy in controlling plant diseases (Qu et al., 2017).
Material Science and Lithography
In material science, poly(4-hydroxystyrene), which contains 4-(2-hydroxypropyl)phenol units, is used in lithography, specifically for extreme-ultraviolet or electron beam lithography. The dynamics of its radical cations, important for material properties, were studied in solutions by pulse radiolysis (Okamoto et al., 2008).
Antioxidant and Biological Activities
A comparative study on derivatives of thymol, carvacrol, and eugenol, including compounds similar to 4-(2-hydroxypropyl)phenol, found that these derivatives have better antioxidative properties compared to parent compounds. They also exhibit potential for adjuvant experimental cancer treatments due to their antiproliferative effects on human uterine carcinoma cells (Mastelić et al., 2008).
Phenol Synthesis in Microbiology
In microbiology, 4-(2-hydroxypropyl)phenol derivatives play a role in novel phenol synthetic pathways in Escherichia coli. These pathways involve converting 4-hydroxybenzoate to phenol and carbon dioxide, which is significant for fermentative phenol production (Miao et al., 2015).
Chemical Engineering and Industrial Processes
The compound is relevant in chemical engineering, particularly in the hydroxylation of benzene to phenol. It's part of innovative approaches for phenol production that align with the principles of green chemistry (Molinari et al., 2006).
Environmental Biotechnology
In environmental biotechnology, derivatives of 4-(2-hydroxypropyl)phenol are investigated for their role in the biodegradation of phenol. This research is crucial for understanding the microbial breakdown of phenolic pollutants and has applications in bioremediation (van Schie & Young, 2000).
properties
IUPAC Name |
4-(2-hydroxypropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZBUUMGRIALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxypropyl)phenol | |
CAS RN |
22805-43-2 | |
| Record name | 4-(2-hydroxypropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)










